molecular formula C12H11ClFN3 B8550585 4-chloro-6-(N-ethyl-N-(3-fluorophenyl)amino)pyrimidine

4-chloro-6-(N-ethyl-N-(3-fluorophenyl)amino)pyrimidine

Cat. No.: B8550585
M. Wt: 251.69 g/mol
InChI Key: VGFBXQLTYAHGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-(N-ethyl-N-(3-fluorophenyl)amino)pyrimidine is a useful research compound. Its molecular formula is C12H11ClFN3 and its molecular weight is 251.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

6-chloro-N-ethyl-N-(3-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H11ClFN3/c1-2-17(10-5-3-4-9(14)6-10)12-7-11(13)15-8-16-12/h3-8H,2H2,1H3

InChI Key

VGFBXQLTYAHGLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)F)C2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 6.7 ml of tetrahydrofuran was suspended 0.16 g of sodium hydride (60% in oil), to which 0.8 ml of a tetrahydrofuran solution containing 0.5 g of 4-chloro-6-(3-fluorophenylamino)pyrimidine was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes, to which 0.8 ml of a tetrahydrofuran solution containing 0.42 g of iodoethane was slowly added at 0° C., followed by further stirring for 8 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with t-butyl methyl ether. The organic layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.43 g of 4-chloro-6-(N-ethyl-N-(3-fluorophenyl)amino)pyrimidine.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.7 mL
Type
solvent
Reaction Step Four
Quantity
0.8 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
reactant
Reaction Step Six
Quantity
0.8 mL
Type
solvent
Reaction Step Six

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